![molecular formula C7H7BrO B1280546 3-Bromo-5-methylphenol CAS No. 74204-00-5](/img/structure/B1280546.png)
3-Bromo-5-methylphenol
Overview
Description
3-Bromo-5-methylphenol , also known by its chemical formula C7H7BrO , is a compound with an average mass of 187.034 Da . It falls under the category of organic chemicals and is commonly used in organic synthesis and pharmaceutical research .
Synthesis Analysis
The synthesis of 3-Bromo-5-methylphenol involves introducing a bromine atom at the 3-position of a methyl-substituted phenol. Various synthetic routes exist, including electrophilic aromatic substitution reactions. Researchers have explored different methods to achieve this substitution, such as Sandmeyer reactions or direct bromination using bromine or N-bromosuccinimide (NBS). The choice of method depends on factors like yield, regioselectivity, and ease of handling .
Molecular Structure Analysis
The molecular formula of 3-Bromo-5-methylphenol indicates its composition: seven carbon atoms, seven hydrogen atoms, one bromine atom, and one oxygen atom. The monoisotopic mass is approximately 185.97 Da . The compound’s structure consists of a phenolic ring with a methyl group (CH3) and a bromine atom (Br) attached at specific positions .
Chemical Reactions Analysis
3-Bromo-5-methylphenol can participate in various chemical reactions, including nucleophilic substitution, oxidation, and coupling reactions. Researchers have investigated its reactivity in the context of developing new pharmaceutical intermediates or functional materials. For instance, it can serve as a precursor for the synthesis of other brominated compounds or substituted phenols .
Physical And Chemical Properties Analysis
Scientific Research Applications
Organic Synthesis
3-Bromo-5-methylphenol is an important raw material used in organic synthesis . It can be used as a building block in the synthesis of various organic compounds due to its bromine group, which can undergo various substitution reactions.
Pharmaceuticals
This compound is used as an intermediate in the pharmaceutical industry . The bromine atom in 3-Bromo-5-methylphenol can be replaced with other functional groups to create a variety of pharmaceutical compounds.
Agrochemicals
3-Bromo-5-methylphenol is also used in the production of agrochemicals . Its phenolic structure can be leveraged to synthesize compounds that have applications in pest control and plant growth regulation.
Dyestuff
In the dyestuff industry, 3-Bromo-5-methylphenol is used as a precursor . The presence of the phenolic group makes it a suitable candidate for the synthesis of azo dyes and pigments.
Linker Molecule
Similar to other bromo-methylphenols, 3-Bromo-5-methylphenol could potentially act as a linker molecule. Linker molecules are used to create bonds between biomolecules like peptides, proteins, and antibodies with other molecules. This conjugation process allows scientists to attach probes or other functional groups to the biomolecule of interest.
Safety And Hazards
properties
IUPAC Name |
3-bromo-5-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO/c1-5-2-6(8)4-7(9)3-5/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUYBYTUBWJBLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10505632 | |
Record name | 3-Bromo-5-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10505632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-methylphenol | |
CAS RN |
74204-00-5 | |
Record name | 3-Bromo-5-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10505632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-5-methylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes the one-pot synthesis of 3-bromo-5-methylphenol described in the research significant?
A1: The research presents a one-pot C-H activation/borylation/oxidation sequence for synthesizing 3-bromo-5-methylphenol from 3-bromotoluene [, ]. This method is deemed "practical" due to its operational simplicity – no isolation of intermediates is required – and efficiency, achieving high yields on a multigram scale within a single day. This streamlined process offers significant advantages for large-scale production and research applications compared to potentially more complex and time-consuming traditional methods.
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